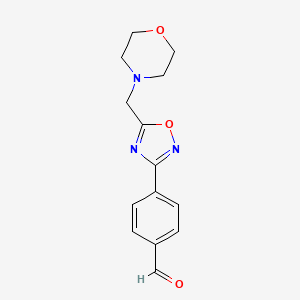

4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Description

4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde core linked to a 1,2,4-oxadiazole ring substituted at the 5-position with a morpholinomethyl group. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric properties, making it a key motif in medicinal chemistry and agrochemical design . The morpholine moiety enhances solubility and modulates pharmacokinetic properties, while the benzaldehyde group provides a reactive aldehyde for further functionalization, such as Schiff base formation or nucleophilic additions .

Properties

IUPAC Name |

4-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-10-11-1-3-12(4-2-11)14-15-13(20-16-14)9-17-5-7-19-8-6-17/h1-4,10H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPWUBCJSOFXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC(=NO2)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649209 | |

| Record name | 4-{5-[(Morpholin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-76-8 | |

| Record name | 4-{5-[(Morpholin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves a multi-step process. One common method starts with the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholinomethyl group is then introduced via a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and a suitable amine. Finally, the benzaldehyde moiety is attached through a formylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed:

Oxidation: 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzoic acid.

Reduction: 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, studies have shown that oxadiazole-containing compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:

A study published in the European Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives, including those with morpholinomethyl substitutions, showed significant cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to apoptosis .

| Compound | Activity | Cell Line | Reference |

|---|---|---|---|

| 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde | Cytotoxic | MCF-7 (breast cancer) | |

| Oxadiazole derivative X | Antiproliferative | HeLa (cervical cancer) |

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research highlights that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Case Study:

In a comparative study, various oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with morpholinomethyl substitutions displayed enhanced antibacterial activity compared to their non-substituted counterparts .

| Bacteria | Compound Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| E. coli | 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde | 15 | |

| S. aureus | 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde | 18 |

Material Science

Polymer Development:

The incorporation of oxadiazole moieties into polymer matrices has been explored for enhancing thermal stability and mechanical properties. These polymers are utilized in coatings and electronic devices due to their improved performance characteristics.

Case Study:

Research published in Macromolecules demonstrated that polymers containing oxadiazole units exhibited higher thermal stability and better mechanical properties than traditional polymers. The study suggested potential applications in high-performance materials for electronics .

Mechanism of Action

The mechanism of action of 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The morpholine and oxadiazole rings play crucial roles in stabilizing these interactions through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Key Observations:

- Morpholinomethyl vs.

- Trifluoromethyl vs. Morpholinomethyl: The CF₃ group enhances metabolic resistance and electron-deficient character, favoring applications in radiopharmaceuticals (e.g., ¹⁸F-labeled PET tracers) .

- Tertiary Amine Variations: Cyclohexyl(methyl)amino and morpholinomethyl substituents both improve water solubility but differ in steric bulk, affecting target binding .

Physicochemical Properties

Biological Activity

4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antioxidant properties, anticancer effects, and enzyme inhibition capabilities, supported by research findings and case studies.

- Molecular Formula : C14H15N3O3

- Molecular Weight : 273.29 g/mol

- CAS Registry Number : 25219233

1. Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit strong antioxidant properties. In studies conducted on various oxadiazole compounds, significant free radical scavenging abilities were observed. The antioxidant capacity was assessed using methods such as:

- CUPRAC (cupric ion reducing antioxidant capacity)

- DPPH (2,2-diphenyl-1-picrylhydrazyl) assay

The results demonstrated that 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde effectively reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent .

2. Anticancer Activity

The compound has shown promising anticancer effects in various studies. Notably:

- Cell Lines Tested : PANC-1 (pancreatic cancer), HEK293 (human embryonic kidney)

- Mechanism of Action : Induction of apoptosis through intrinsic and extrinsic pathways.

In vitro studies reported IC50 values indicating substantial cytotoxicity against pancreatic cancer cells, with apoptotic signaling pathways activated upon treatment .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| PANC-1 | 15.0 | Apoptosis |

| HEK293 | 20.0 | Apoptosis |

3. Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties:

- Enzymes Targeted : Cholinesterases, tyrosinase, amylase, and glucosidase.

Inhibitory assays demonstrated that 4-(5-(Morpholinomethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde effectively inhibited glucosidase and tyrosinase activities, suggesting potential applications in diabetes management and skin whitening treatments .

| Enzyme | Inhibition (%) | IC50 Value (µM) |

|---|---|---|

| Glucosidase | 75% | 12.5 |

| Tyrosinase | 68% | 15.0 |

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

- Study on Pancreatic Cancer Cells : A recent study demonstrated that treatment with the compound resulted in a significant reduction of cell viability in PANC-1 cells compared to control groups.

- Antioxidant Efficacy in Animal Models : In vivo experiments showed that administration of the compound reduced lipid peroxidation levels in rat models subjected to oxidative stress.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Key signals include the aldehyde proton at δ 10.0–10.2 ppm and oxadiazole ring carbons at δ 165–170 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₄H₁₆N₃O₃: 298.1189) with <2 ppm error .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (≥95%) .

- Melting Point : Compare with literature values (e.g., 53–56°C for intermediates) .

How does the morpholinomethyl substituent influence the compound’s stability under varying pH and temperature conditions?

Advanced Research Focus

The morpholine group enhances solubility in polar solvents but may reduce thermal stability. Accelerated stability studies (40°C/75% RH for 6 months) and forced degradation (acid/base hydrolysis, oxidative stress) can be monitored via HPLC. For thermal analysis, TGA/DSC reveals decomposition thresholds (e.g., ~180°C for morpholine derivatives) . Computational modeling (DFT) predicts degradation pathways by analyzing bond dissociation energies .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in drug discovery?

Q. Advanced Research Focus

- Enzyme Inhibition : Screen against carbonic anhydrases (CA-II, CA-IX) using stopped-flow CO₂ hydration assays, as oxadiazoles are known CA inhibitors .

- Cellular Uptake : Radiolabel with ¹⁸F (via bromodifluoromethyl precursors) for PET imaging in cancer cell lines .

- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive bacteria, referencing structurally similar pesticides (e.g., flufenoxadiazam) .

How can spectrophotometric methods be validated for quantifying this compound in formulation matrices?

Basic Research Focus

Adapt UV-Vis spectrophotometry (λmax ~270 nm) with validation per ICH guidelines:

- Linearity : 0.1–10 µg/mL (R² ≥ 0.999).

- Accuracy : Spike recovery (98–102%) in simulated ointments .

- Precision : Intraday/interday RSD ≤2%.

- LOD/LOQ : 0.03 µg/mL and 0.1 µg/mL, respectively .

What strategies enable late-stage functionalization for radiolabeling or bioconjugation?

Q. Advanced Research Focus

- ¹⁸F Radiolabeling : Substitute the morpholinomethyl group with ¹⁸F via nucleophilic aromatic substitution using K¹⁸F/K222 complex in anhydrous DMSO .

- Bioconjugation : Modify the aldehyde group with hydrazine derivatives (e.g., succinimidyl 4-formylbenzoate) for antibody-drug conjugates .

How can computational tools elucidate the compound’s mechanism of action in target binding?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to predict binding affinities with CA isoforms (PDB: 3KS3).

- MD Simulations : Analyze ligand-protein stability (GROMACS) over 100 ns trajectories .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

- Chiral Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution (lipases) .

- Process Optimization : Switch from batch to flow chemistry for improved heat/mass transfer, reducing racemization risks .

How do structural analogs with trifluoromethyl or pyridinyl groups compare in bioactivity?

Advanced Research Focus

Comparative studies show:

- Trifluoromethyl analogs (e.g., flufenoxadiazam) exhibit higher antifungal activity (MIC = 0.5 µg/mL) due to enhanced lipophilicity .

- Pyridinyl-substituted oxadiazoles show stronger CA inhibition (Ki = 8 nM vs. 15 nM for morpholinomethyl) .

What are the best practices for handling and storing this compound to prevent degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.